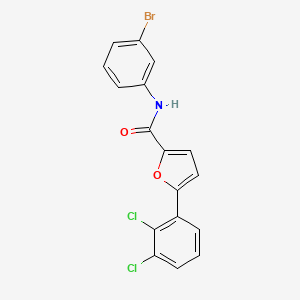![molecular formula C21H21N3O3S B6050028 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B6050028.png)
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide, also known as MPMB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. MPMB is a benzamide derivative that has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in regulating cell proliferation and survival. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and plays a critical role in tumor growth and survival. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide in lab experiments is its relatively low toxicity, which allows for the use of higher concentrations of the compound without causing significant harm to cells or animals. However, one of the limitations of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of the compound. Another area of interest is the identification of new targets or pathways that are affected by 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide, which could lead to the development of new cancer therapies. Finally, there is also interest in exploring the potential use of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide in combination with other anticancer agents to improve treatment efficacy.
Métodos De Síntesis
The synthesis of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide involves several steps, starting with the reaction of 4-aminobenzonitrile with 4-pyridinecarboxaldehyde to form the intermediate compound N-(4-pyridinylmethyl)-4-aminobenzonitrile. This intermediate is then reacted with methylsulfonyl chloride and phenylboronic acid in the presence of a palladium catalyst to form 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide.
Aplicaciones Científicas De Investigación
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential applications in cancer research. In vitro studies have shown that 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the anticancer activity of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide in animal models, suggesting that it may be a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)24(20-5-3-2-4-6-20)16-18-7-9-19(10-8-18)21(25)23-15-17-11-13-22-14-12-17/h2-14H,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZDRPODNQVXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6049947.png)

![4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5-dimethylisoxazole](/img/structure/B6049952.png)
![2-(4-methoxy-2,3-dimethylphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6049963.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6049964.png)
![2-[(4-methylphenyl)amino]-4-oxo-N-(4-phenoxyphenyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6049970.png)
![3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide](/img/structure/B6049998.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(3-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6050005.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-thienyl)propanamide](/img/structure/B6050014.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]methanol](/img/structure/B6050022.png)
![7-(3-methoxybenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050035.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(3-methoxypropyl)acetamide](/img/structure/B6050048.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6050053.png)
![(1S,9R)-11-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6050057.png)